Allyl p-nitrophenyl ether Allyl p-nitrophenyl ether
Brand Name: Vulcanchem
CAS No.: 1568-66-7
VCID: VC1965969
InChI: InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
SMILES: C=CCOC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Allyl p-nitrophenyl ether

CAS No.: 1568-66-7

Cat. No.: VC1965969

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Allyl p-nitrophenyl ether - 1568-66-7

Specification

CAS No. 1568-66-7
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 1-nitro-4-prop-2-enoxybenzene
Standard InChI InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
Standard InChI Key DJOGGVVIZHGION-UHFFFAOYSA-N
SMILES C=CCOC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES C=CCOC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural Identity and Basic Properties

Allyl p-nitrophenyl ether, also known as 1-(allyloxy)-4-nitrobenzene, is an organic compound consisting of a p-nitrophenyl group attached to an allyl moiety through an ether linkage. With a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol, this compound features both an electron-withdrawing nitro group and a reactive allyl functionality .

Nomenclature and Identification

The compound is registered under the CAS number 1568-66-7 and is known by several synonyms in the chemical literature. These alternative names reflect different naming conventions in organic chemistry .

ParameterInformation
CAS Number1568-66-7
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
IUPAC Name1-(allyloxy)-4-nitrobenzene
Common SynonymsAllyl p-nitrophenyl ether, 1-nitro-4-prop-2-enoxybenzene, 3-(4-nitrophenyloxy)-1-propene, O-allyl ether of 4-nitrophenol
Chemical StructureContains a p-nitrophenyl group connected to an allyl group via an oxygen atom

Physicochemical Properties

Allyl p-nitrophenyl ether possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and practical applications.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that are important for handling and processing .

PropertyValue
Physical StateSolid (at room temperature)
Density1.168 g/cm³
Boiling Point299.6°C at 760 mmHg
Flash Point141.6°C
Vapor Pressure0.0021 mmHg at 25°C
Refractive Index1.544
AppearanceCrystalline solid

Chemical Reactivity

The chemical reactivity of allyl p-nitrophenyl ether is primarily determined by two functional groups: the nitro group and the allyl ether moiety. The electron-withdrawing nature of the nitro group affects the electron density of the aromatic ring, while the allyl group provides sites for various transformations .

Synthesis Methods

Several synthetic routes have been established for the preparation of allyl p-nitrophenyl ether, each with specific advantages depending on the scale and purpose of synthesis.

Williamson Ether Synthesis

The most common method for preparing allyl p-nitrophenyl ether involves the Williamson ether synthesis, which relies on the nucleophilic substitution reaction between p-nitrophenol and allyl bromide or allyl chloride in the presence of a base .

The general reaction proceeds as follows:

  • Deprotonation of p-nitrophenol using a base (typically potassium carbonate or sodium hydroxide)

  • Nucleophilic attack by the resulting phenoxide ion on the allyl halide

  • Formation of the ether bond with elimination of the halide

Advanced Synthetic Approaches

Recent research has explored alternative methods for synthesizing allyl p-nitrophenyl ether, including catalytic approaches that offer improved yields and selectivity .

Synthetic MethodReaction ConditionsAdvantagesYield (%)
Williamson Ether SynthesisBase (K2CO3), Acetone, Reflux, 3-4 hoursSimple setup, readily available reagents75-85
Phase-Transfer CatalysisAqueous NaOH, TBAB catalyst, RT, 2 hoursMilder conditions, faster reaction80-90
Mitsunobu ReactionDEAD/PPh3, THF, 0°C to RT, 2 hoursStereospecific, works with sensitive substrates70-80
Nanostructural CatalysisMetal nanoparticles, mild conditionsEnvironmentally friendly, reduced waste85-95

Chemical Transformations and Reactions

Allyl p-nitrophenyl ether undergoes various chemical transformations, with the Claisen rearrangement being particularly significant.

Claisen Rearrangement

The Claisen rearrangement represents one of the most important reactions of allyl p-nitrophenyl ether. Under thermal conditions, this compound rearranges to form o-allyl-p-nitrophenol through a -sigmatropic rearrangement .

Research by Gupta has demonstrated that this rearrangement can be effectively catalyzed by zinc powder in THF at 55°C, offering a more environmentally benign approach compared to traditional thermal conditions . The rearrangement generally proceeds with high yields (70-80%) and results in products of high purity.

Reactions Involving the Nitro Group

The nitro group in allyl p-nitrophenyl ether can undergo various transformations, including reduction to an amino group, which further expands the synthetic utility of this compound .

Reactions Involving the Allyl Group

The allyl group presents opportunities for numerous transformations, including:

  • Epoxidation

  • Hydroboration-oxidation

  • Cross-coupling reactions

  • Cycloadditions

Applications in Organic Synthesis

Allyl p-nitrophenyl ether serves as a valuable building block in organic synthesis due to its bifunctional nature and potential for selective transformations.

As a Precursor for Complex Molecules

The compound functions as an important intermediate in the synthesis of various biologically active compounds, including certain pharmaceuticals and agrochemicals . The ability to selectively manipulate either the nitro group or the allyl moiety makes it particularly valuable in multistep syntheses.

Use in Gold-Catalyzed Transformations

Recent research has explored the use of p-nitrophenyl ethers, including allyl derivatives, in gold-catalyzed reactions. Studies have shown that p-nitrophenyl ether serves as an excellent migrating group in tandem cyclization and 1,5-alkoxy migration reactions of 1,6-enynes, leading to the formation of α,β-unsaturated gold(I) carbenes without racemization .

Analytical Characterization

Various analytical techniques have been employed to characterize allyl p-nitrophenyl ether and confirm its structure and purity.

Spectroscopic Properties

Spectroscopic data for allyl p-nitrophenyl ether provides crucial information for structure elucidation and purity assessment .

Spectroscopic MethodKey Features
IR SpectroscopyStrong absorption bands at ~1590-1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350-1330 cm⁻¹ (NO₂ symmetric stretch); C-O-C stretching at ~1250-1200 cm⁻¹
¹H NMRCharacteristic signals for allyl protons (5.9-6.1 ppm for -CH=, 5.2-5.4 ppm for =CH₂, and 4.5-4.7 ppm for -OCH₂-); aromatic protons appear as AA'BB' system (8.1-8.2 and 7.0-7.1 ppm)
¹³C NMRSignals for allyl carbons (133-134 ppm for -CH=, 118-119 ppm for =CH₂, and 68-69 ppm for -OCH₂-); aromatic carbons (162-163, 141-142, 125-126, and 114-115 ppm)
Mass SpectrometryMolecular ion peak at m/z 179, with fragment ions at m/z 139 (loss of allyl) and m/z 109 (loss of NO₂)

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